N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is an organic compound with the molecular formula C20H17BrN2O It is a hydrazide derivative characterized by the presence of a bromophenyl group and a naphthyl group
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14(15-9-11-18(21)12-10-15)22-23-20(24)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3,(H,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGNQMEIJZOIJ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-bromoacetophenone and 1-naphthylacetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-bromoacetophenone and 1-naphthylacetic acid hydrazide in an appropriate solvent, such as ethanol.
- Add a catalytic amount of hydrochloric acid to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure but with a fluorine atom instead of bromine.
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure but with a methyl group instead of bromine.
The uniqueness of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
